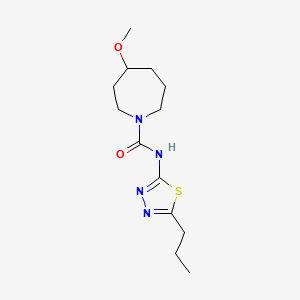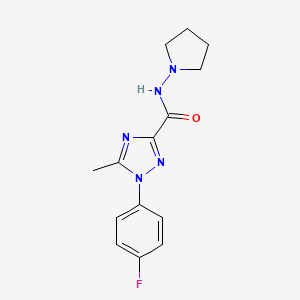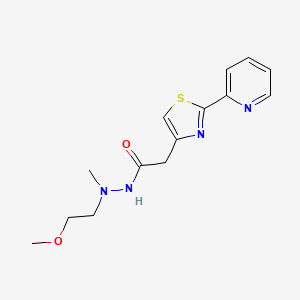![molecular formula C23H29N3O3 B6967354 4-methoxy-N-[4-(2-phenylethylcarbamoyl)phenyl]azepane-1-carboxamide](/img/structure/B6967354.png)
4-methoxy-N-[4-(2-phenylethylcarbamoyl)phenyl]azepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-[4-(2-phenylethylcarbamoyl)phenyl]azepane-1-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with a methoxy group, a phenylethylcarbamoyl group, and an azepane ring, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[4-(2-phenylethylcarbamoyl)phenyl]azepane-1-carboxamide typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Phenylethylcarbamoyl Group: This step involves the reaction of the azepane derivative with phenylethyl isocyanate under controlled conditions to form the carbamoyl linkage.
Final Coupling: The final step involves coupling the intermediate with 4-methoxyphenyl isocyanate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid derivatives.
Reduction: Formation of 4-methoxy-N-[4-(2-phenylethylamino)phenyl]azepane-1-carboxamide.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 4-methoxy-N-[4-(2-phenylethylcarbamoyl)phenyl]azepane-1-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential interactions with proteins and enzymes. It serves as a model compound for understanding the binding affinities and mechanisms of action of similar molecules.
Medicine
In medicine, research focuses on its potential therapeutic applications, including its role as a precursor for drug development. Its structural features make it a candidate for designing molecules with specific biological activities.
Industry
Industrially, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[4-(2-phenylethylcarbamoyl)phenyl]azepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The methoxy and carbamoyl groups play crucial roles in these interactions, influencing the compound’s affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-[4-(2-phenylethylcarbamoyl)phenyl]piperidine-1-carboxamide
- 4-methoxy-N-[4-(2-phenylethylcarbamoyl)phenyl]morpholine-1-carboxamide
Uniqueness
Compared to similar compounds, 4-methoxy-N-[4-(2-phenylethylcarbamoyl)phenyl]azepane-1-carboxamide features an azepane ring, which provides distinct steric and electronic properties. This uniqueness can result in different biological activities and chemical reactivities, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
4-methoxy-N-[4-(2-phenylethylcarbamoyl)phenyl]azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-29-21-8-5-16-26(17-14-21)23(28)25-20-11-9-19(10-12-20)22(27)24-15-13-18-6-3-2-4-7-18/h2-4,6-7,9-12,21H,5,8,13-17H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTNEECHAFFJBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(CC1)C(=O)NC2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]oxolane-2-carboxamide](/img/structure/B6967275.png)
![N-[(2S)-1,4-dihydroxybutan-2-yl]-1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide](/img/structure/B6967282.png)


![5-[[4-(3-Imidazol-1-ylpropyl)piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B6967311.png)
![4-methoxy-N-[2-(2-phenylethoxy)phenyl]azepane-1-carboxamide](/img/structure/B6967317.png)
![N-[(3-methyltriazol-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B6967331.png)
![2-hydroxy-N-methyl-3-[[6-(4-methyl-3-oxopiperazin-1-yl)pyrimidin-4-yl]amino]propanamide](/img/structure/B6967340.png)

![N-[4-(butan-2-ylcarbamoyl)-2-methylphenyl]-4-methoxyazepane-1-carboxamide](/img/structure/B6967343.png)

![N-[4-[(4-fluorophenyl)methylcarbamoyl]phenyl]-4-methoxyazepane-1-carboxamide](/img/structure/B6967362.png)
![N-[4-[2-(2-fluoroanilino)-2-oxoethyl]phenyl]-4-methoxyazepane-1-carboxamide](/img/structure/B6967370.png)
![Diazinan-1-yl-[4-(dimethylamino)pyridin-2-yl]methanone](/img/structure/B6967376.png)
